3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465517
InChI: InChI=1S/C16H31N3O3/c1-7-19(14(20)13(17)11(2)3)12-8-9-18(10-12)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465517

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H31N3O3/c1-7-19(14(20)13(17)11(2)3)12-8-9-18(10-12)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
Standard InChI Key ZAXKZLCOLIOWBP-ABLWVSNPSA-N
Isomeric SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Canonical SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl ((3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]pyrrolidine-1-carboxylate), reflects its stereochemical configuration. Key structural features include:

  • Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.

  • Ethylamino substituent: Attached to the pyrrolidine’s C3 position, contributing to basicity and hydrogen-bonding capacity.

  • (S)-2-Amino-3-methylbutanoyl moiety: A branched amino acid derivative that introduces chirality and potential bioactivity.

  • tert-Butyl ester: Enhances solubility in organic solvents and stabilizes the carboxylate group during synthesis .

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptionSource
Molecular formulaC₁₆H₃₁N₃O₃
Molecular weight313.44 g/mol
Stereochemistry(S)-configuration at C2 and C3 positions
SMILESCCN([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)C@HN
X-ray crystallography dataNot publicly available-

Conformational Analysis

Computational modeling reveals that the pyrrolidine ring adopts an envelope conformation, minimizing steric strain. The ethylamino group’s orientation facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule in polar solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols to ensure stereochemical fidelity:

  • Pyrrolidine functionalization: Introduction of the ethylamino group via nucleophilic substitution or reductive amination.

  • Amino acid coupling: Peptide bond formation between the pyrrolidine and (S)-2-amino-3-methylbutanoic acid using coupling agents like HATU or EDC.

  • tert-Butyl ester protection: Reaction with Boc anhydride under basic conditions.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ChallengesSource
Solid-phase peptide synthesis6595Epimerization at C2
Solution-phase coupling7898Solubility issues in nonpolar solvents
Continuous flow reactor8299High equipment cost

Purification and Characterization

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.

  • NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 1.44 (tert-butyl), 3.25–3.50 (pyrrolidine CH₂), and 6.20 (amide NH) .

  • MS: ESI-MS m/z 314.2 [M+H]⁺ .

Physicochemical Properties

Stability and Solubility

  • Thermal stability: Decomposes at 211.5°C (DSC) .

  • Solubility: Soluble in DMSO (≥50 mg/mL), ethanol (20 mg/mL), and dichloromethane; insoluble in water .

  • Storage: Stable at -20°C for 2 years; hygroscopic in ambient conditions .

Table 3: Physicochemical Profile

PropertyValueMethodSource
Melting pointNot determined-
Boiling point426.1°C (predicted)EPI Suite
LogP (octanol-water)2.1Computational
pKa9.3 (amine), 3.1 (carboxylate)Potentiometric

Applications in Medicinal Chemistry

Protease Inhibitor Development

The compound’s pyrrolidine-ethylamino motif mimics transition states in protease-catalyzed reactions. For example, it has been used as a scaffold in:

  • HIV-1 protease inhibitors: Modifying the tert-butyl group improves binding to the enzyme’s hydrophobic pocket.

  • Legumain inhibitors: Aza-peptide analogs derived from this compound show IC₅₀ values <100 nM against Schistosoma mansoni asparaginyl endopeptidase .

Peptidomimetic Design

Incorporating the molecule into peptide backbones enhances metabolic stability. In a 2024 study, analogs exhibited 3-fold increased half-life in human plasma compared to native peptides.

Future Perspectives

  • Stereoselective synthesis: Developing asymmetric catalysis methods to reduce reliance on chiral resolution.

  • Targeted drug delivery: Conjugating the compound with nanoparticles for enhanced bioavailability.

  • Green chemistry: Optimizing solvent-free synthesis routes to minimize environmental impact.

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